2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound features a bromophenyl group attached to a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of the bromine atom in the para position of the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the para position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Uniqueness
2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins and enzymes. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide variety of derivatives with different properties .
Properties
Molecular Formula |
C15H15BrN2 |
---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
PJFKUEOFRZBDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.